molecular formula C24H17ClN4O4 B2634794 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357751-54-2

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2634794
CAS-Nummer: 1357751-54-2
Molekulargewicht: 460.87
InChI-Schlüssel: RCCLMANXUGFTLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • Lipase and α-Glucosidase Inhibition : A study synthesized derivatives starting from a compound structurally related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. These compounds were tested for their lipase and α-glucosidase inhibition properties, showing significant inhibition effects, indicating potential for metabolic disorder treatment (Bekircan, Ülker, & Menteşe, 2015).

  • Antitumor Activity : Another study synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing different moieties. These compounds were tested for antitumor activity against various cell lines, showing significant potential in cancer treatment (Maftei et al., 2013).

  • Synthesis of Nucleosides : A research focused on the synthesis of 5′‐azido‐ and 5′‐amino‐2′,5′‐dideoxynucleosides from quinazoline‐2,4(1H,3H)‐diones, demonstrating the utility of these compounds in creating modified nucleosides, which are important in pharmaceutical research (El‐Barbary et al., 1995).

  • Cytotoxic Evaluation : Research on quinazolinone-1, 3, 4-oxadiazole derivatives, related to the compound , revealed their cytotoxic effects against various cancer cell lines. This highlights the potential application in developing novel anticancer drugs (Hassanzadeh et al., 2019).

  • Synthesis of Quinazoline Derivatives : A study presented the synthesis and characterization of various quinazoline derivatives, providing insights into the structural aspects of such compounds which can be crucial for their application in medicinal chemistry (Yan & Ouyang, 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate. The final product is then obtained by coupling the second intermediate with 2-bromo-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization.", "Starting Materials": [ "2-Amino-5-bromo-1,3-benzodioxole", "3-Methoxybenzaldehyde", "Urea", "4-Chlorophenylhydrazine", "Phosphorus oxychloride", "Sodium hydroxide", "2-Bromo-5-nitrobenzoic acid", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-amino-5-bromo-1,3-benzodioxole with 3-methoxybenzaldehyde in the presence of urea and phosphorus oxychloride.", "Step 2: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine by reacting 4-chlorophenylhydrazine with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-nitroacetic acid.", "Step 3: Coupling of the two intermediates by reacting 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of acetic acid and ethanol.", "Step 4: Coupling of the second intermediate with 2-bromo-5-nitrobenzoic acid by reacting the two compounds in the presence of sodium hydroxide and ethanol.", "Step 5: Reduction of the nitro group to an amino group by reacting the product of step 4 with sodium borohydride in the presence of acetic acid.", "Step 6: Cyclization of the product of step 5 by heating in the presence of acetic acid to obtain the final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS-Nummer

1357751-54-2

Produktname

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C24H17ClN4O4

Molekulargewicht

460.87

IUPAC-Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31)

InChI-Schlüssel

RCCLMANXUGFTLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.